JNJ-42259152 is a novel compound developed as a selective inhibitor of phosphodiesterase 10A (PDE10A), which is an enzyme implicated in various neuropsychiatric disorders. This compound has garnered attention for its potential applications in positron emission tomography (PET) imaging and as a therapeutic agent for conditions such as schizophrenia and Huntington's disease. The compound was designed to enhance the modulation of cyclic adenosine monophosphate (cAMP) signaling pathways, which are crucial for neuronal function.
JNJ-42259152 is classified as a phosphodiesterase inhibitor, specifically targeting the PDE10A subtype. It was developed by Janssen Research & Development and has been evaluated in various preclinical and clinical studies for its efficacy in imaging and treatment applications related to cognitive and motor functions.
The synthesis of JNJ-42259152 involves complex organic chemistry techniques. A notable method includes the use of a multi-step synthesis that incorporates various chemical transformations. For instance, one approach involves the nitration of commercially available starting materials, followed by reduction processes to yield amine intermediates. These intermediates undergo further transformations such as diazotization and cyclization, ultimately leading to the final product through careful selection of boronic acids for Suzuki coupling reactions .
The synthesis can be summarized in several key steps:
The molecular structure of JNJ-42259152 can be described using its chemical formula and structural features. It features a complex arrangement that includes aromatic rings and functional groups essential for its activity as a PDE10A inhibitor. The structural data indicates that it possesses high specificity for PDE10A, with a potent inhibition constant (pIC50) demonstrating its effectiveness in modulating enzyme activity .
The chemical reactions involved in synthesizing JNJ-42259152 are intricate and require precise control over reaction conditions to minimize side products. Key reactions include:
These reactions are crucial for constructing the final molecular architecture that confers biological activity .
JNJ-42259152 functions by selectively inhibiting PDE10A, which plays a significant role in the degradation of cAMP within neurons. By inhibiting this enzyme, JNJ-42259152 increases intracellular levels of cAMP, thereby enhancing signaling pathways that are vital for neuronal excitability and plasticity. This mechanism is particularly relevant in conditions where cAMP signaling is disrupted, such as in certain neurodegenerative diseases .
The physical and chemical properties of JNJ-42259152 are critical for its application in both clinical settings and research environments:
Property | Value |
---|---|
Melting Point | Not specified |
Log D (pH 7.4) | 2.67 ± 0.58 |
Radiochemical Purity | ≥99% |
JNJ-42259152 has significant potential applications in scientific research and clinical practice:
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes the cyclic nucleotides cAMP and cGMP, serving as a critical regulator of intracellular signaling cascades in the striatum. It is almost exclusively expressed in the medium spiny neurons (MSNs) of this brain region, which constitute 95% of striatal neurons and integrate cortical glutamatergic and dopaminergic inputs to modulate motor, cognitive, and reward pathways [3] [6]. PDE10A localizes to dendritic spines and postsynaptic densities, where it forms part of a multiprotein signaling complex with AKAP150 (A-kinase anchoring protein), PSD95, PKA, and NMDA receptor subunits [6] [8]. This strategic positioning enables PDE10A to compartmentalize cyclic nucleotide signaling, thereby regulating MSN excitability and neuroplasticity. Dysregulation of PDE10A activity is implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia, Huntington’s disease, Parkinson’s disease, and addiction, making it a compelling target for diagnostic and therapeutic development [3] [7].
The striatum-specific expression of PDE10A and its role as a nodal regulator of cAMP/cGMP signaling underpins its potential as a target. Pharmacological inhibition of PDE10A amplifies cyclic nucleotide signaling in MSNs, modulating neuronal excitability and gene expression patterns associated with neuroadaptation [3] [7]. For positron emission tomography (PET) imaging, PDE10A’s high density in striatal subregions (ventral striatum > associative striatum > sensorimotor striatum) enables quantitative assessment of its expression in living subjects [1] [5]. This is particularly relevant for tracking disease progression in neurodegenerative disorders or evaluating target engagement of novel therapeutics. The development of selective PDE10A PET tracers like JNJ-42259152 allows non-invasive quantification of enzyme availability and its alteration under pathological conditions [4] [5].
JNJ-42259152 (chemical name: 2-((4-(1-(2-fluoroethyl)-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)-3,5-dimethylpyridine) was developed as a fluorine-18-labeled PET tracer to overcome limitations of earlier PDE10A radioligands. Predecessors like [¹⁸F]JNJ41510417 exhibited slow kinetics and high lipophilicity (clogP = 4.19), complicating quantification [5]. JNJ-42259152 was designed with a modified pyridinyl heterocycle to reduce lipophilicity (clogP = 3.66) while maintaining high binding specificity. Objectives included:
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0